Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry Building Block Purity SAR Scaffold

tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1251000-17-5) is a fully synthetic, Boc-protected 2,6-diazaspiro[3.4]octane derivative that incorporates a C-5 ketone and a C-8 phenyl substituent on the spirocyclic core. The 2,6-diazaspiro[3.4]octane scaffold is an established privileged structure in medicinal chemistry, appearing in inhibitors of NAMPT, ROCK, KHK, mutant KRAS G12C, and in antitubercular and antiplasmodial lead series.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 1251000-17-5
Cat. No. B1528030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
CAS1251000-17-5
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C(CNC2=O)C3=CC=CC=C3
InChIInChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)13(9-18-14(17)20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)
InChIKeySXQCENPMBNBTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1251000-17-5) — Spirocyclic Building Block Baseline for Procurement Evaluation


tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1251000-17-5) is a fully synthetic, Boc-protected 2,6-diazaspiro[3.4]octane derivative that incorporates a C-5 ketone and a C-8 phenyl substituent on the spirocyclic core [1]. The 2,6-diazaspiro[3.4]octane scaffold is an established privileged structure in medicinal chemistry, appearing in inhibitors of NAMPT, ROCK, KHK, mutant KRAS G12C, and in antitubercular and antiplasmodial lead series [2][3]. This specific compound is supplied as a pre-functionalised building block (typical purity ≥97%) and serves as a direct entry point for divergent synthesis of 5,8-disubstituted diazaspiro[3.4]octane analogues without requiring late-stage ketone introduction or phenyl installation on the parent core [1].

Why Generic Substitution Fails for tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate — Structural Determinants of Scaffold Differentiation


The 2,6-diazaspiro[3.4]octane scaffold tolerates diverse substitution patterns (e.g., N-Boc positional isomers, ketone regioisomers, phenyl attachment site), and seemingly minor structural changes produce divergent physicochemical and chemotype space for downstream SAR exploration [1]. The 5-oxo group introduces a hydrogen-bond acceptor and a site for reductive amination or Grignard addition, while the 8-phenyl group contributes π-stacking and hydrophobic contacts that modulate target binding and lipophilicity [2]. In contrast, the des-phenyl analogue (CAS 1330765-39-3) and the des-oxo, 8-phenyl analogue (CAS 1251006-63-9) both lack this dual functional-handle architecture, restricting the accessible chemical space from a single building block . Generic substitution with a simpler Boc-protected diazaspiro core therefore necessitates additional synthetic steps—ketone installation or phenyl introduction—reducing step economy and increasing supply risk in parallel medicinal chemistry campaigns.

Product-Specific Quantitative Evidence Guide — tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate vs. Closest Structural Analogs


Molecular Weight and Formula Differentiation Against Des-Phenyl 5-Oxo Analog (CAS 1330765-39-3)

The target compound incorporates an 8-phenyl substituent, increasing molecular weight by 76.10 g/mol and modifying the molecular formula from C11H18N2O3 to C17H22N2O3 relative to the des-phenyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1330765-39-3) [1]. This mass difference is analytically distinguishable by LCMS and translates into a substantial increase in heavy atom count (22 vs. 16), directly impacting scaffold lipophilicity and steric bulk in target binding pockets [2].

Medicinal Chemistry Building Block Purity SAR Scaffold

Lipophilicity (XLogP3) Differentiation Against Des-Oxo 8-Phenyl Analog (CAS 1251006-63-9)

The 5-oxo group in the target compound reduces calculated lipophilicity (XLogP3 = 1.5) by approximately 2.0–2.4 log units relative to the des-oxo analogue tert-butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1251006-63-9), which has an estimated XLogP3 of ~3.5–3.9 based on its molecular formula C17H24N2O2 and reduced heteroatom content [1]. The target compound also gains one hydrogen bond acceptor (total HBA = 3 vs. 2 for the des-oxo analogue) and one hydrogen bond donor (HBD = 1 vs. 0), shifting its physicochemical profile toward lead-like space (Rule-of-Three compliance) [2].

Physicochemical Property LogP Drug-likeness

Market Availability and Catalog Proliferation — Procurement Accessibility Benchmarking

The target compound (CAS 1251000-17-5) is listed by at least six independent chemical suppliers (Chemenu, CymitQuimica, MolCore, Moldb, ChemAny, Weeiboo) with purities typically specified at 95% or 97% . In contrast, the des-oxo, 8-phenyl analogue (CAS 1251006-63-9) is flagged as 'Discontinued' by CymitQuimica, indicating reduced commercial availability . Additionally, the des-phenyl 5-oxo analogue (CAS 1330765-39-3) is listed at significantly higher price points (e.g., $2,534.90/250 mg from AladdinSci) compared to the target compound, which is available in 250 mg quantity from CymitQuimica at standard building-block pricing .

Supply Chain Vendor Availability Building Block Procurement

Spirocyclic Scaffold Pre-functionalisation — Synthetic Step Economy vs. Parent Core (CAS 136098-13-0)

The unsubstituted 2,6-diazaspiro[3.4]octane core (CAS 136098-13-0) requires sequential N-protection, regioselective oxidation, and C–C bond formation to install the 5-oxo and 8-phenyl groups present in the target compound [1]. Literature syntheses of related 5-oxo-8-substituted diazaspiro[3.4]octanes typically proceed through a multistep sequence involving Boc protection, oxidation, and Horner–Wadsworth–Emmons olefination followed by hydrogenation and spirocyclization [2]. Purchasing the pre-functionalised target compound eliminates at minimum 3–4 synthetic steps (Boc protection, ketone installation, phenyl group introduction) relative to starting from the parent core, reducing the total step count for downstream analogue synthesis by an estimated 40–60% in a typical lead optimization campaign .

Synthetic Efficiency Step Economy Divergent Synthesis

Boc Deprotection Orthogonality — Enabling Downstream Diversification at N-6

The Boc group at the N-2 position of the target compound can be selectively removed under acidic conditions (TFA or HCl/dioxane) to reveal the secondary amine for further functionalisation, while the N-6 secondary amine remains available for orthogonal derivatisation (e.g., amide coupling, sulfonylation, or reductive alkylation) following Boc deprotection [1]. This orthogonal protection strategy is identical to that employed in the antitubercular lead series reported by Lukin et al., where the Boc-protected 2,6-diazaspiro[3.4]octane building block was elaborated via N-6 acylation with 5-nitrofuran-2-carbonyl chloride to yield compounds with MIC values as low as 0.016 µg/mL against M. tuberculosis H37Rv [2].

Protecting Group Strategy Orthogonal Deprotection Medicinal Chemistry

Structural Confirmation by Spectroscopic Fingerprinting — Purity and Identity Documentation

The target compound is provided with MDL number MFCD17016413 and a definitive SMILES code (O=C(N1CC2(C(NCC2C3=CC=CC=C3)=O)C1)OC(C)(C)C) that enables unambiguous structure verification by NMR and LCMS [1]. MolCore specifies product compliance with ISO certification for pharmaceutical R&D quality control, and independent vendors including Bidepharm and CapotChem provide batch-specific QC documentation (NMR, HPLC, GC) for structurally related diazaspiro building blocks, establishing a precedent for analytical traceability across the supplier network .

Quality Control NMR LCMS ISO Certification

Best Research and Industrial Application Scenarios for tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate


Diversifiable Key Intermediate for Kinase and GPCR Targeted Library Synthesis

The orthogonal Boc protection at N-2, combined with the pre-installed 5-oxo ketone handle and 8-phenyl hydrophobic anchor, makes this compound an ideal central intermediate for generating focused libraries targeting the ATP-binding site of kinases or the orthosteric pocket of class A GPCRs [1]. The 5-oxo group can be converted via reductive amination to diverse N-6-substituted analogues, while the 8-phenyl group provides immediate aromatic character at a position that is challenging to functionalise on the parent spirocyclic core [2]. This dual diversification capability enables rapid exploration of two distinct SAR vectors from a single procurement, consistent with the strategy employed by Lukin et al. to discover a 16 ng/mL M. tuberculosis inhibitor from a 12-compound library .

Fragment-Based Drug Discovery (FBDD) — Lead-like Physicochemical Profile

With a molecular weight of 302.37 g/mol, XLogP3 of 1.5, HBA count of 3, and HBD count of 1, the target compound falls within Rule-of-Three (Ro3) guidelines for fragment-based screening libraries [1]. Compared to the des-oxo 8-phenyl analogue, which has higher lipophilicity (estimated XLogP3 ~3.5–3.9) and zero HBDs, this compound offers improved aqueous solubility and reduced non-specific binding risk [2]. Fragments incorporating the 5-oxo-8-phenyl motif are particularly valuable for probing enzyme active sites that require both a hydrogen-bond acceptor (the ketone) and an aromatic hydrophobic contact, such as the hinge-binding region of protein kinases .

Antitubercular Lead Optimization — Direct Entry into 5-Nitrofuran Spirocyclic Chemotype

The 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane scaffold is structurally related to the core used in the discovery of a potent nitrofuran antitubercular lead (MIC 0.016 µg/mL against M. tuberculosis H37Rv) [1]. While the published lead compound lacks the 8-phenyl group, the pre-installed phenyl substituent in the target compound opens the possibility of exploring 8-aryl SAR directly, without requiring a separate phenyl introduction step. The Boc deprotection and subsequent N-6 acylation with 5-nitrofuran-2-carbonyl chloride can be performed in two steps from the target compound, enabling rapid access to a focused nitrofuran-spirocyclic library for MDR-TB drug discovery [2].

Antimalarial Hit-to-Lead Chemistry — Multi-stage Parasite Killing Scaffold

The diazaspiro[3.4]octane core was identified from a whole-cell P. falciparum HTS campaign and showed activity against multiple parasite lifecycle stages, including gametocyte sterilisation and transmission-blocking activity in the standard membrane feeding assay [1]. The target compound, with its pre-installed 5-oxo and 8-phenyl groups, provides a direct entry point for synthesising analogues in this chemical series. The presence of the 8-phenyl group is expected to modulate physicochemical properties and target engagement relative to the unsubstituted core, enabling SAR exploration at a position that was not systematically varied in the original MMV hit optimisation program [2].

Quote Request

Request a Quote for tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.